2,5-Bis(octyloxy)terephthalaldehyde
Overview
Description
2,5-Bis(octyloxy)terephthalaldehyde is a useful research compound. Its molecular formula is C24H38O4 and its molecular weight is 390.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Production of Novel Conjugated Polyazomethines : These materials exhibit good thermal stability and high glass transition temperatures, making them promising for various applications (Nitschke et al., 2021).
Preparation of Chiral Sanidic Polyesters : This application results in materials with an unusual 'sausage texture', adding to the versatility of the compound (Kricheldorf & Wulff, 1998).
Photoluminescent Oligomers for OLEDs : These oligomers are potential candidates for the construction of organic luminescent diodes, expanding the scope of electronic applications (González et al., 2007).
Macrocyclic Systems for Further Derivatization : It enables the development of macrocyclic systems that can be reduced and modified for various research applications (Pietraszkiewicz & Gąsiorowski, 1990).
Donor-Acceptor Copolymers : Its cyano substituents enhance molecular planarity and form highly-ordered molecular aggregates, useful in electronic applications (Wei et al., 2017).
Anticancer Activity : Derivatives of this compound have shown potent anticancer activity, offering potential in medical research (Alidmat et al., 2021).
Stable Electron-Accepting Material in Photovoltaics : Particularly in organic solar cells, providing an alternative to traditional materials (Dowland et al., 2017).
Study of Excimer Cluster Formation in Polymers : Useful for understanding aggregation behaviors in polymer science (Li et al., 1998).
Formation of Conjugated Metallo-Supramolecular Networks : Exhibiting interesting optoelectronic properties for various applications (Kokil et al., 2005).
Organic Thin Film Transistor Applications : Demonstrating significant fluorescence and semiconducting properties (Constantinescu et al., 2015).
Catalysis in Solvent-Free Conditions : Showing versatility in chemical synthesis processes (Feng Jun-xiang, 2011).
Antioxidant Activity : Certain derivatives demonstrate significant antioxidant properties, relevant in biochemical research (Muğlu et al., 2020).
Functional Macromolecule Synthesis : It aids in creating polymers with well-defined structures for various applications (Chan et al., 2013).
Electrochromic Device Applications : Especially in polymers containing EDOT units (Goker et al., 2014).
TiO2 Complexes in Organic Devices : Utilized in photovoltaic cells (Różycka et al., 2018).
Water-Soluble Polyazomethines : Displaying thermal transitions useful in material science (Park et al., 1993).
Blue Shift in Electroluminescence for Electrochromic Devices : Comparatively superior to polyfluorene (Wang et al., 2008).
Photochromic Properties in Oligophenyleneimines : Exhibiting changeable properties when exposed to sunlight (Amado-Briseño et al., 2019).
Safety and Hazards
2,5-Bis(octyloxy)terephthalaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .
Mechanism of Action
Target of Action
“2,5-Bis(octyloxy)terephthalaldehyde” is primarily used as a monomeric precursor for cyano-PPV light-emitting polymers . The primary target of this compound is the polymer matrix where it is incorporated to enhance the light-emitting properties of the material .
Mode of Action
The compound interacts with its target by integrating into the polymer matrix. The octyloxy groups attached to the terephthalaldehyde core enhance the solubility and processability of the resulting polymer . The aldehyde groups can participate in various reactions to form the desired polymer .
Biochemical Pathways
Its role is confined to the domain of polymer chemistry where it contributes to the formation of light-emitting polymers .
Result of Action
The incorporation of “this compound” into a polymer matrix results in a material with enhanced light-emitting properties. The resulting polymer can be used in various applications, including the production of light-emitting diodes (LEDs) and other optoelectronic devices .
Action Environment
The efficacy and stability of “this compound” can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at room temperature to prevent unwanted reactions . Furthermore, the compound’s performance can be affected by the conditions under which the polymer synthesis and processing occur .
Properties
IUPAC Name |
2,5-dioctoxyterephthalaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-3-5-7-9-11-13-15-27-23-17-22(20-26)24(18-21(23)19-25)28-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPJKNOOUOGSOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397770 | |
Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123440-34-6 | |
Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,5-Bis(octyloxy)terephthalaldehyde influence the properties of polymers synthesized with it?
A: this compound plays a crucial role in determining the supramolecular organization and optoelectronic properties of conjugated polymers. [] The long octyloxy side chains attached to the terephthalaldehyde core contribute to solubility and processability. These bulky substituents can influence the packing and planarity of the resulting polymer chains, ultimately impacting charge transport properties relevant for applications like organic solar cells. For instance, research has shown that replacing some of the octyloxy groups with smaller methoxy groups in polyazomethines synthesized with this compound leads to a more planar structure and affects the polymer's LUMO level, resulting in a red-shift in the absorption spectrum. []
Q2: Can this compound be used to create materials beyond simple polymers, and what advantages might those materials offer?
A: Yes, this compound has been used to synthesize a main-chain polyfullerene, poly[fullerene-alt-2,5-bis(octyloxy)terephthalaldehyde] (PPC4). [] Unlike traditional fullerene derivatives like PCBM, which are blended with polymer donors, PPC4 directly incorporates the fullerene unit within the polymer backbone. This unique architecture is hypothesized to enhance morphological stability, a critical factor limiting the lifetime of organic solar cells. While PPC4 itself exhibited low charge generation when blended with P3HT due to poor intermixing, it played a key role in a multi-acceptor system alongside PCBM. This system showed improved thermal stability and suppressed fullerene aggregation compared to the P3HT:PCBM control, highlighting the potential of main-chain polyfullerenes like PPC4 for more stable organic photovoltaic devices. []
Q3: What analytical techniques are commonly employed to characterize materials synthesized using this compound?
A3: Various techniques are used to characterize materials incorporating this compound. Common methods include:
- NMR and FTIR spectroscopies: These techniques confirm the chemical structure and identify functional groups present in the synthesized materials. []
- Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis methods provide information about the thermal stability and phase transitions of the materials, such as glass transition temperature (Tg), crucial for processing and device operation. []
- UV-Vis spectroscopy: This technique measures the absorption and transmission of light, providing insights into the optical bandgap and electronic properties of the materials, essential for photovoltaic applications. []
- X-ray diffraction: This method helps determine the crystallinity and arrangement of molecules within the material, providing valuable information about its packing behavior and potential for charge transport. []
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